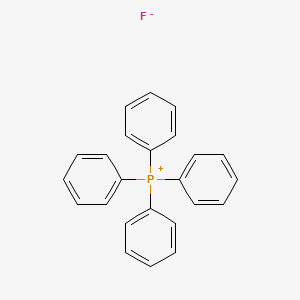

Phosphonium, tetraphenyl-, fluoride

Overview

Description

Phosphonium, tetraphenyl-, fluoride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is highly soluble in water and has a molecular formula of C24H20PF.

Scientific Research Applications

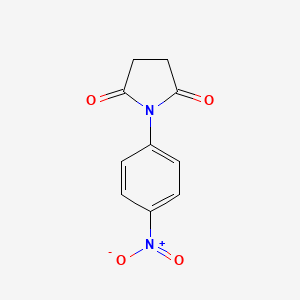

Colorimetric Chemosensor for Anion Detection

Phosphonium derivatives, including tetraphenyl phosphonium fluoride, are significant in supramolecular chemistry for anion recognition. They have found applications in environmental, clinical, chemical, and biological settings. The ability of these derivatives to undergo color changes upon interaction with specific anions, such as fluoride ions, is particularly useful for the development of chemosensors that can detect these ions visually (Yeo, Jeon, & Nam, 2011).

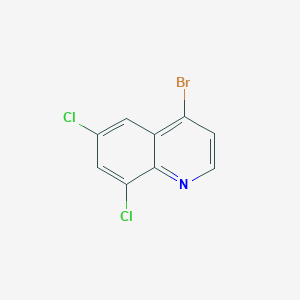

Catalyst for Nucleophilic Aromatic Substitution

Phosphonium ionic liquids, including those derived from tetraphenyl phosphonium fluoride, have been identified as effective catalysts for nucleophilic aromatic substitution reactions. Their high thermal stability, ease of handling, and reusability make them valuable in industrial and laboratory settings (Fan, Chuah, & Jaenicke, 2012).

Synthesis of m-Fluoro Arenes

Tetraphenylphosphonium bromide, closely related to tetraphenyl phosphonium fluoride, has been utilized as a catalyst for the synthesis of m-fluoro aromatic derivatives. This application is significant in the field of organic synthesis and pharmaceuticals (Suzuki et al., 1990).

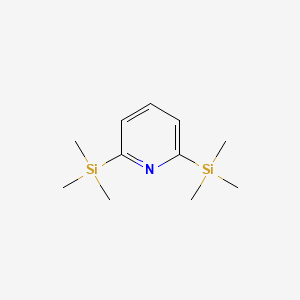

Electrochemically Stable Fluorohydrogenate Ionic Liquids

Phosphonium cations, including tetraphenyl phosphonium fluoride, are components of electrochemically stable fluorohydrogenate ionic liquids. These ionic liquids exhibit wide electrochemical windows and improved thermal stability, making them suitable for a range of applications, including electrolytes in batteries and other electrochemical devices (Kanematsu, Matsumoto, & Hagiwara, 2009).

Anion Complexation and Sensing in Water

Phosphonium boranes, which include tetraphenyl phosphonium fluoride derivatives, have demonstrated the ability to bind fluoride ions in water. This feature is particularly useful for environmental monitoring and the development of chemosensors for water analysis (Kim & Gabbaï, 2009).

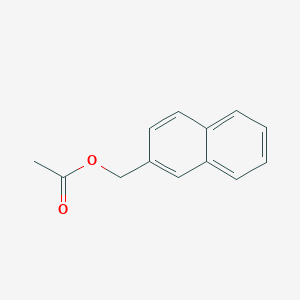

Synthesis of Radiolabeled Phosphonium Cations for Imaging

Radiolabeled tetraphenylphosphonium derivatives, such as (4-[18F]fluorophenyl)triphenylphosphonium, have been synthesized for use as mitochondrial voltage sensors in PET imaging. This is significant in the field of medical imaging, particularly for diagnosing and investigating mitochondrial dysfunctions in diseases like cancer (Kim et al., 2007).

Future Directions

: Saha, S., Zakharov, L. N., Captain, B., & Keszler, D. A. (2021). Synthesis and Structural Analysis of Novel Phosphonium Hexatungstate Complexes. Journal of Cluster Science, 32(6), 693–702. Link : Stephan, D. W. (2019). Tetragonal phosphorus. Chemical Science, 10(37), 8545–8553. Link : Zhang, Y., Wang, Y., & Zhang, S. (2019). Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids. Materials, 6(3), 38. Link

properties

IUPAC Name |

tetraphenylphosphanium;fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.FH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPYJHDOGKHEMZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[F-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623562 | |

| Record name | Tetraphenylphosphanium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonium, tetraphenyl-, fluoride | |

CAS RN |

3587-05-1 | |

| Record name | Tetraphenylphosphanium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

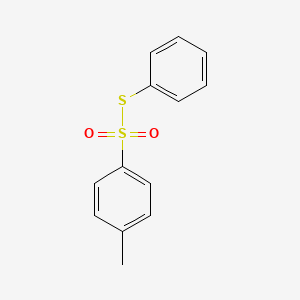

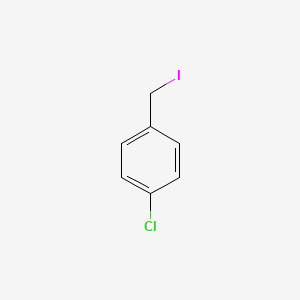

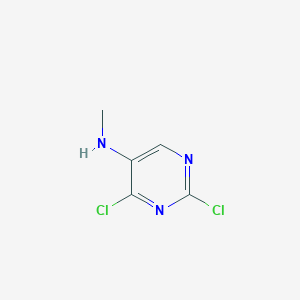

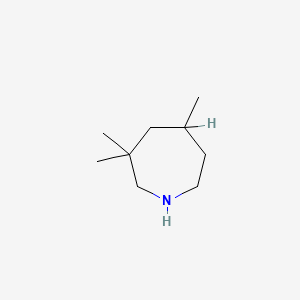

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)